3,5,5-Trimethyl-2(5H)-furanone

Übersicht

Beschreibung

3,5,5-Trimethyl-2(5H)-furanone is an organic compound with the molecular formula C8H12O2. It is a furanone derivative characterized by a furan ring substituted with three methyl groups at positions 3, 5, and 5. This compound is known for its distinctive aroma and is often used in the flavor and fragrance industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

3,5,5-Trimethyl-2(5H)-furanone can be synthesized through various methods. One common synthetic route involves the cyclization of 3,5,5-trimethyl-2-hexenoic acid. The reaction typically requires acidic conditions to facilitate the cyclization process. Another method involves the oxidation of 3,5,5-trimethyl-2-hexanol using an oxidizing agent such as potassium permanganate or chromium trioxide.

Industrial Production Methods

In industrial settings, this compound is often produced through the catalytic oxidation of 3,5,5-trimethyl-2-hexanol. This process involves the use of a catalyst, such as palladium or platinum, to enhance the reaction rate and yield. The reaction is typically carried out at elevated temperatures and pressures to optimize the production efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

3,5,5-Trimethyl-2(5H)-furanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the furanone to its corresponding alcohols.

Substitution: The methyl groups on the furan ring can undergo substitution reactions with halogens or other electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. The reactions are typically carried out under acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used. These reactions are usually performed in anhydrous solvents.

Substitution: Halogenation reactions often use reagents like bromine or chlorine in the presence of a catalyst such as iron(III) chloride.

Major Products Formed

Oxidation: The major products include carboxylic acids and ketones.

Reduction: The primary products are alcohols.

Substitution: Halogenated derivatives of this compound.

Wissenschaftliche Forschungsanwendungen

3,5,5-Trimethyl-2(5H)-furanone has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new pharmaceuticals.

Industry: It is used in the flavor and fragrance industry due to its pleasant aroma. Additionally, it is employed in the synthesis of other valuable chemicals.

Wirkmechanismus

The mechanism of action of 3,5,5-Trimethyl-2(5H)-furanone involves its interaction with various molecular targets and pathways. In biological systems, it can act as an antimicrobial agent by disrupting the cell membrane integrity of microorganisms. Its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with specific enzymes and receptors, modulating their activity and leading to various physiological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3,5,5-Trimethyl-2-hexene: A similar compound with a hexene structure instead of a furanone ring.

3,5,5-Trimethyl-2-cyclohexenone: Another related compound with a cyclohexenone ring.

Uniqueness

3,5,5-Trimethyl-2(5H)-furanone is unique due to its furanone ring structure, which imparts distinct chemical and physical properties. Its pleasant aroma and potential biological activities set it apart from other similar compounds. Additionally, its versatility in undergoing various chemical reactions makes it a valuable compound in both research and industrial applications.

Biologische Aktivität

3,5,5-Trimethyl-2(5H)-furanone, a member of the furanone family, has garnered interest due to its diverse biological activities. This compound is primarily recognized for its potential applications in antimicrobial and antioxidant fields, as well as its role in agricultural practices as a growth regulator.

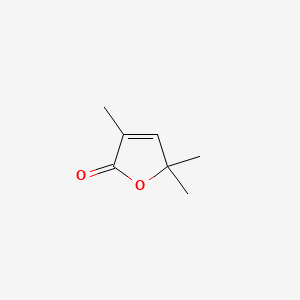

Chemical Structure and Properties

This compound features a unique five-membered ring structure with three methyl groups at the 3rd, 4th, and 5th positions. This configuration contributes to its reactivity and interaction with biological systems. The molecular formula is , and its structural representation is as follows:

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : The compound disrupts cell membrane integrity in microorganisms, leading to cell lysis. It has shown effectiveness against various pathogens including Staphylococcus aureus and Candida albicans.

- Antioxidant Properties : It scavenges free radicals, thereby reducing oxidative stress in biological systems. This property is crucial for protecting cells from damage caused by reactive oxygen species (ROS).

- Hormonal Modulation : In agricultural applications, it acts as a germination inhibitor by mimicking plant hormones and interfering with normal growth processes.

Antimicrobial Effects

Research indicates that this compound exhibits significant antimicrobial properties. A study highlighted its capability to inhibit biofilm formation by S. aureus and C. albicans, which are known for their resistance in biofilm states. The minimal biofilm-prevention concentration (MBPC) was determined to be between 8–16 μg/mL for both species .

Antioxidant Activity

The compound's antioxidant capacity has been demonstrated through various assays that measure its ability to neutralize free radicals. This property is particularly beneficial in medical applications where oxidative stress is a contributing factor to disease progression.

Agricultural Applications

In agriculture, this compound has been identified as an effective seed germination inhibitor. Its structural similarity to natural plant hormones allows it to modulate hormonal pathways crucial for seed development.

Case Studies and Research Findings

- Antimicrobial Efficacy : A comparative study showed that while the antimicrobial activity of this compound is slightly lower than conventional antibiotics like gentamicin or fluconazole, it significantly enhances their effectiveness when used in combination .

- Biofilm Prevention : In mixed biofilm environments, the use of this compound reduced the required concentrations of traditional antimicrobials by up to 16 times when combined with fluconazole or gentamicin .

- Seed Germination Inhibition : Field studies indicated that application of this furanone significantly inhibited germination rates in various crop species by modulating growth hormone pathways.

Summary Table of Biological Activities

| Activity Type | Organisms/Systems Involved | Observed Effects |

|---|---|---|

| Antimicrobial | S. aureus, C. albicans | Inhibition of growth and biofilm formation |

| Antioxidant | Various cell types | Scavenging of free radicals |

| Agricultural | Crop seeds | Inhibition of germination |

Eigenschaften

IUPAC Name |

3,5,5-trimethylfuran-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O2/c1-5-4-7(2,3)9-6(5)8/h4H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAVLYQLCBORARJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(OC1=O)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90198642 | |

| Record name | 3,5,5-Trimethyl-2(5H)-furanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90198642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50598-50-0 | |

| Record name | 3,5,5-Trimethyl-2(5H)-furanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050598500 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5,5-Trimethyl-2(5H)-furanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90198642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5,5-TRIMETHYL-2(5H)-FURANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DQP7Q0T53Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.